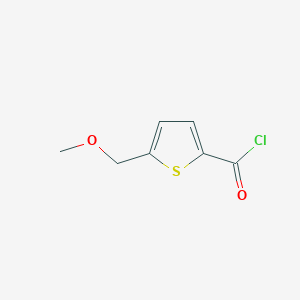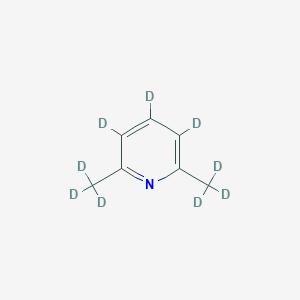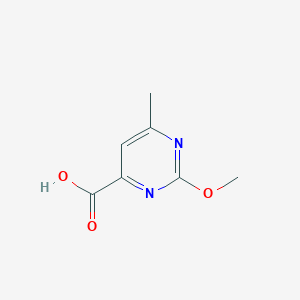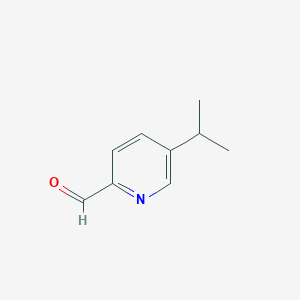
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid
Descripción general
Descripción
“(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid”, also known as 12-hydroxy-9,10-octadecadienoic acid (12-HODE), is a naturally occurring fatty acid that is a major component of the lipoxygenase (LOX) pathway1. This pathway is responsible for the production of various eicosanoids, which are important signaling molecules that play a role in many physiological processes1.
Synthesis Analysis
12-HODE is produced from linoleic acid by the enzyme LOX and is the precursor to many other eicosanoids, such as 12-hydroxyeicosatetraenoic acid (12-HETE)1. The synthesis and characterization of hydroxylated derivatives of linoleic acid are pivotal in understanding the chemical nature and potential applications of these compounds1.
Molecular Structure Analysis
The chemical structure of this compound allows for detailed regio- and stereochemical analysis, essential in understanding its behavior and applications in various chemical and biological processes1.
Chemical Reactions Analysis
The enzymatic transformations involving this compound are significant in biological systems1. These transformations provide insights into the biological synthesis and metabolism of such compounds1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid” are as follows: Molecular Formula: C18H34O4, Molecular Weight: 314.5 g/mol1.
Aplicaciones Científicas De Investigación
Chemistry and Structure Analysis
- Regio- and Stereochemical Analysis : This compound's chemical structure allows for detailed regio- and stereochemical analysis, essential in understanding its behavior and applications in various chemical and biological processes. For example, Hamberg (1991) demonstrated the chemical characterization of trihydroxyoctadecenoic acids, crucial for designing methods for analyzing these acids in different sources (Hamberg, 1991).
Biological and Pharmacological Implications
- Enzymatic Reactions and Metabolism : The enzymatic transformations involving this compound are significant in biological systems. Thomas et al. (2013) investigated the stereospecificity and regioselectivity of enzymatic transformations, providing insights into biological synthesis and metabolism of such compounds (Thomas et al., 2013).
- Role in Disease and Health : The compound’s derivatives and metabolites are associated with various disease states and biological functions. Hildreth et al. (2020) reviewed the roles of linoleic acid metabolites in health and disease, highlighting the importance of understanding these compounds in a medical context (Hildreth et al., 2020).
Analytical Techniques and Synthesis
- Analytical Method Development : Research by Song et al. (2016) focused on developing analytical methods for determining this compound and its related derivatives in cured meat products, indicating its relevance in food science and safety (Song et al., 2016).
- Synthesis and Characterization : The synthesis and characterization of hydroxylated derivatives of linoleic acid, as explored by Li et al. (2009), are pivotal in understanding the chemical nature and potential applications of these compounds (Li et al., 2009).
Potential Uses and Applications
- Agricultural and Environmental Implications : Research by Wennman and Oliw (2013) showed that certain fungal species secrete enzymes that transform linoleic acid into metabolites, including those structurally similar to (9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid. This suggests potential applications in agriculture and environmental studies (Wennman & Oliw, 2013).
Safety And Hazards
As per the information available, this compound is for research use only and not for human or veterinary use1.
Direcciones Futuras
Research by Wennman and Oliw (2013) showed that certain fungal species secrete enzymes that transform linoleic acid into metabolites, including those structurally similar to "(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid"1. This indicates potential future directions in the study of this compound.
Please note that this information is based on the available resources and should be used for research purposes only. Always consult with a qualified professional for more detailed information.
Propiedades
IUPAC Name |
(Z,9S,10R)-9,10-dihydroxyoctadec-12-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7-/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBKSQSGNGRGDW-XKJZPFPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H]([C@H](CCCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9S,10R,12Z)-9,10-Dihydroxy-12-octadecenoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



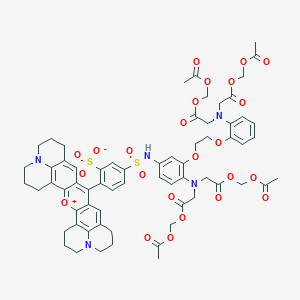
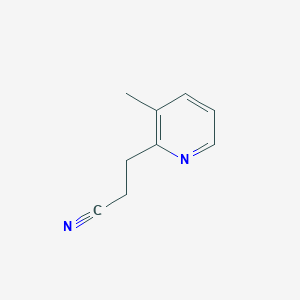
![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)
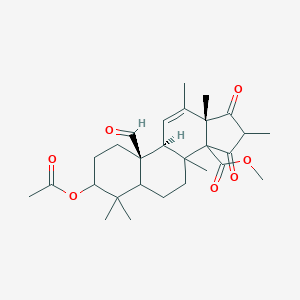
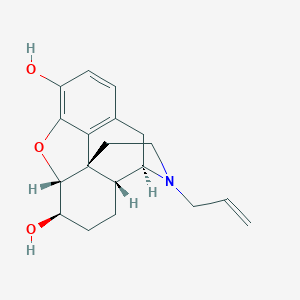

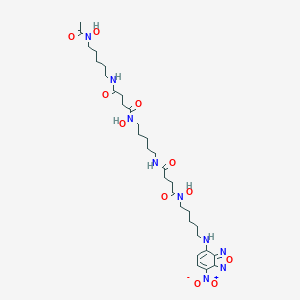
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
